1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol
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Overview
Description
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol is a chemical compound with the molecular formula C7H8Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring and a propanol group at position 5 makes this compound unique and significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol typically involves the reaction of 4,6-dichloropyrimidine with propanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium alkoxide (NaOR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one.
Reduction: Formation of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis. The presence of chlorine atoms enhances its reactivity and allows for selective modifications .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dichloropyrimidin-5-yl)propan-1-one
- 2,4-Dichloropyrimidin-5-ol
- 4,6-Dichloropyrimidine
Uniqueness
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol is unique due to the presence of a hydroxyl group at the propanol chain, which imparts different chemical properties compared to its ketone or aldehyde counterparts. This hydroxyl group allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H8Cl2N2O |
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Molecular Weight |
207.05 g/mol |
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)propan-2-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12)2-5-6(8)10-3-11-7(5)9/h3-4,12H,2H2,1H3 |
InChI Key |
WDUXJMBXTZDVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(N=CN=C1Cl)Cl)O |
Origin of Product |
United States |
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